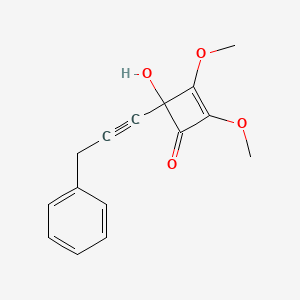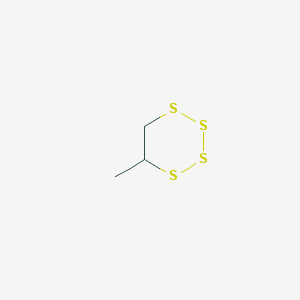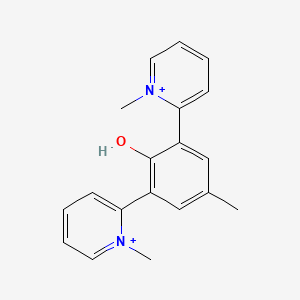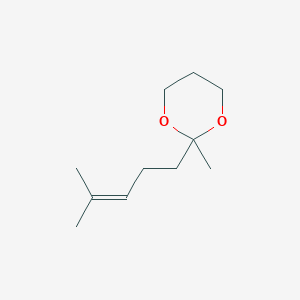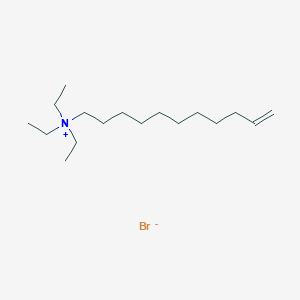
10-Undecen-1-aminium, N,N,N-triethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecen-1-aminium, N,N,N-triethyl-, bromide is a quaternary ammonium compound with the molecular formula C17H36BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by a long alkyl chain with an aminium group, making it effective in reducing surface tension in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecen-1-aminium, N,N,N-triethyl-, bromide typically involves the quaternization of 10-undecen-1-amine with triethylamine and a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 10-undecen-1-amine, triethylamine, and a brominating agent (e.g., hydrobromic acid).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: The 10-undecen-1-amine is dissolved in the solvent, and triethylamine is added dropwise. The brominating agent is then added slowly to the reaction mixture. The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
10-Undecen-1-aminium, N,N,N-triethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium iodide, and silver nitrate. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
10-Undecen-1-aminium, N,N,N-triethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of antimicrobial agents and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 10-Undecen-1-aminium, N,N,N-triethyl-, bromide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the structure of microbial cell membranes, leading to cell lysis and death. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane permeability and integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Undecen-1-aminium, N,N,N-trimethyl-, bromide
- 10-Undecen-1-ol
- 11-Hydroxy-1-undecene
Comparison
10-Undecen-1-aminium, N,N,N-triethyl-, bromide is unique due to its triethylammonium group, which imparts distinct surfactant properties compared to its trimethyl counterpart. The longer alkyl chain in 10-Undecen-1-ol and 11-Hydroxy-1-undecene provides different physicochemical properties, making them suitable for different applications. The triethyl group enhances the compound’s ability to interact with hydrophobic surfaces, making it more effective in certain industrial and research applications.
Propriétés
Numéro CAS |
116198-12-0 |
|---|---|
Formule moléculaire |
C17H36BrN |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
triethyl(undec-10-enyl)azanium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4;/h5H,1,6-17H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
BQOQPDWGSKBJQZ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCCCCCCCCC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


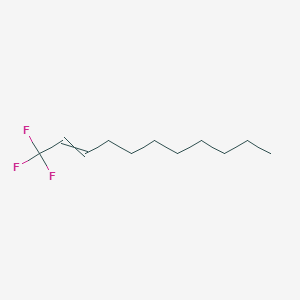
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
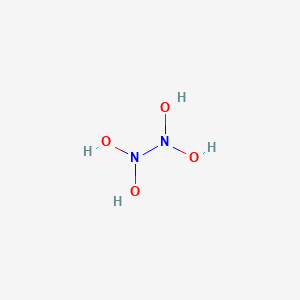
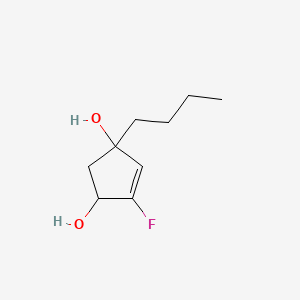
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)


![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
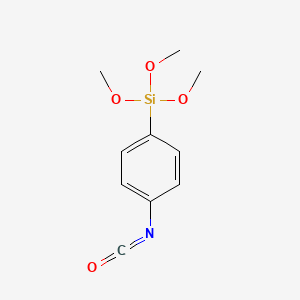
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
